2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the bromination of pyrazole to form 4-bromo-1H-pyrazole . This intermediate is then reacted with a methoxyphenyl derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group like an amine or halide.
Scientific Research Applications
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, it might inhibit a key enzyme involved in cancer cell proliferation, thereby slowing down tumor growth .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Shares the pyrazole core but lacks the additional functional groups and complexity of the target compound.
4-methoxyphenyl derivatives: Similar in structure but may have different biological activities due to the absence of the pyrazole and benzothieno components.
Uniqueness
What sets 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of heterocyclic structures, which can confer specific biological activities and chemical properties not found in simpler compounds.
Properties
Molecular Formula |
C21H19BrN4O2S |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]-4-methoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H19BrN4O2S/c1-28-16-7-6-12(8-13(16)10-26-11-14(22)9-23-26)19-24-20(27)18-15-4-2-3-5-17(15)29-21(18)25-19/h6-9,11H,2-5,10H2,1H3,(H,24,25,27) |
InChI Key |
AWIIIVCBIRHBAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)CN5C=C(C=N5)Br |
Origin of Product |
United States |
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